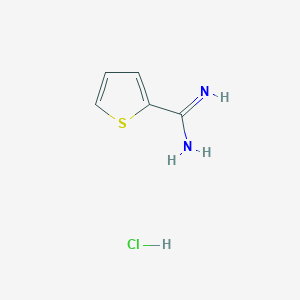

2-Amidinothiophene hydrochloride

CAS No.: 54610-70-7

Cat. No.: VC2335359

Molecular Formula: C5H7ClN2S

Molecular Weight: 162.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54610-70-7 |

|---|---|

| Molecular Formula | C5H7ClN2S |

| Molecular Weight | 162.64 g/mol |

| IUPAC Name | thiophene-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H |

| Standard InChI Key | URAGJMBGNVOIJC-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=N)N.Cl |

| Canonical SMILES | C1=CSC(=C1)C(=N)N.Cl |

Introduction

Chemical Properties and Synthesis

Chemical Properties

While specific data on 2-amidinothiophene hydrochloride is limited, insights can be drawn from related thiophene compounds. Like other thiophene derivatives, it likely exhibits aromatic character with electron density distributed throughout the ring system. The presence of the amidine group would confer basic properties, while the hydrochloride salt formation would enhance water solubility compared to the free base form.

Synthesis Methods

The synthesis of 2-amidinothiophene hydrochloride may follow pathways similar to those used for related thiophene derivatives. Based on established methods for aminothiophenes, potential synthetic routes might include:

Gewald Reaction for Core Synthesis

The Gewald reaction represents one of the most versatile methods for synthesizing 2-aminothiophene derivatives. This reaction involves the condensation of aldehydes or ketones with activated nitriles in the presence of elemental sulfur and a base . For 2-aminothiophene derivatives, the reaction typically proceeds as follows:

-

Condensation of an aldehyde or ketone with an α-activated nitrile (such as malononitrile, ethyl cyanoacetate, or cyanoacetamide)

-

Cyclization in the presence of elemental sulfur

-

Formation of the 2-aminothiophene core structure

For example, the synthesis of various 2-aminothiophene cores (compounds 22-26) has been achieved by reacting aldehydes or ketones (17-21) with ethyl 2-cyanoacetate (16) in the presence of elemental sulfur and diethylamine .

Functional Group Modification

To obtain 2-amidinothiophene from 2-aminothiophene, additional steps would be required to convert the amino group to an amidine group. This might involve:

-

Reaction with an appropriate reagent to form an intermediate

-

Conversion to the amidine functionality

-

Salt formation using hydrochloric acid to yield the hydrochloride form

Studies have identified several 2-aminothiophene derivatives with IC₅₀ values below 10 μM against L. amazonensis, surpassing the activity of the reference drug meglumine antimoniate . Notably, compounds 19 and 42 exhibited pronounced antileishmanial activity against both evolutionary forms of the parasite, with the following results:

Table 1. Antileishmanial Activity of Selected 2-Aminothiophene Derivatives

| Compound | IC₅₀ against promastigotes (μM) | IC₅₀ against axenic amastigotes (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 19 | 2.16 | 0.90 | 52 |

| 42 | 2.97 | 1.71 | 75 |

| Meglumine antimoniate | 70.33 | 2.77 | 1.01 |

Structural Optimization and Drug Design

Pharmacomodulation Strategies

The development of effective therapeutic agents based on 2-amidinothiophene hydrochloride would likely benefit from pharmacomodulation strategies similar to those applied to other thiophene derivatives. Research has demonstrated several approaches to optimize the biological activity of 2-aminothiophene compounds :

Ring System Modifications

Variations in the thiophene ring system, including:

-

Incorporation into fused ring systems (e.g., cycloocta[b]thiophene)

-

Bioisosteric replacement of sulfur with selenium

-

Substitution patterns at C-3, C-4, and C-5 positions

Substituent Optimization

Fine-tuning substituents to enhance potency and selectivity:

-

Incorporation of indole moieties, particularly with specific substitution patterns

-

Variation in the size and type of cycloalkyl or heterocyclic rings

-

Introduction of diverse functional groups to modulate physicochemical properties

Drug Design Timeline

The development of 2-aminothiophene derivatives as antileishmanial agents has followed a progressive timeline of discovery and optimization. Initially identified compounds have undergone systematic structural refinement to enhance potency, selectivity, and pharmacokinetic properties .

Physicochemical Properties and Characterization

Analytical Characterization

For thiophene derivatives, characterization typically involves multiple analytical techniques to confirm structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT)

-

High-Resolution Mass Spectrometry (HRMS)

-

Infrared (IR) spectroscopy

-

X-ray crystallography (for solid-state structure)

-

Elemental analysis

For 2-amidinothiophene hydrochloride, these techniques would be essential for structural confirmation and purity assessment.

Solubility and Stability

Based on the properties of related compounds, 2-amidinothiophene hydrochloride would likely exhibit:

-

Enhanced water solubility compared to the free base form due to salt formation

-

Solubility in polar organic solvents such as ethanol and methanol

-

Moderate to good stability under standard storage conditions

-

Potential sensitivity to strongly basic conditions that could neutralize the salt form

Applications Beyond Medicinal Chemistry

Chemical Industry Applications

Thiophene derivatives, including potentially 2-amidinothiophene hydrochloride, find applications beyond medicinal chemistry in various industrial contexts:

Materials Science

-

Development of organic semiconductors

-

Components in light-emitting diodes (OLEDs)

-

Building blocks for conductive polymers

Synthetic Chemistry

-

Intermediates in the synthesis of complex heterocyclic compounds

-

Reagents for specific chemical transformations

-

Building blocks for diversity-oriented synthesis

Future Research Directions

Target Identification

Elucidating the molecular targets of 2-amidinothiophene hydrochloride would be valuable for understanding its mechanism of action. For 2-aminothiophene derivatives, molecular docking studies against Leishmania enzymes such as arginase, glycerol-3-phosphate dehydrogenase, and pyruvate kinase have provided insights into potential mechanisms .

Formulation Development

The development of appropriate formulations would be essential for the therapeutic application of 2-amidinothiophene hydrochloride. Considerations might include:

-

Selection of suitable delivery systems based on physicochemical properties

-

Stability studies under various conditions

-

Bioavailability assessment

-

Controlled release formulations to optimize pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume